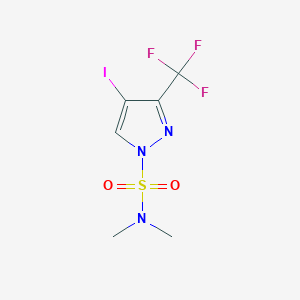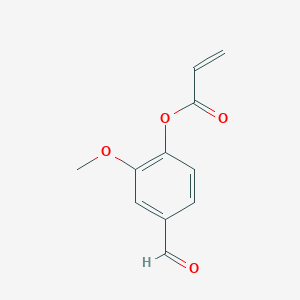
2-Propenoic acid, 4-formyl-2-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound known for its unique structure and properties. It is also referred to as Cinnamic acid 4-formyl-2-methoxyphenyl ester . This compound is characterized by its molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It is not soluble in water but dissolves in organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
2-Propenoic acid, 4-formyl-2-methoxyphenyl ester is typically synthesized through an acylation reaction. This involves reacting 2-Propenoic acid with 4-formyl-2-methoxyphenol under suitable conditions . The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Propenoic acid, 4-formyl-2-methoxyphenyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Propenoic acid, 4-formyl-2-methoxyphenyl ester can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester: Similar structure but with a methyl group at the 2-position.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Another ester derivative with a methoxyphenyl group.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Contains a hydroxy group in addition to the methoxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
881994-33-8 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h3-7H,1H2,2H3 |
InChI Key |
RBICTVFNVYLVMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


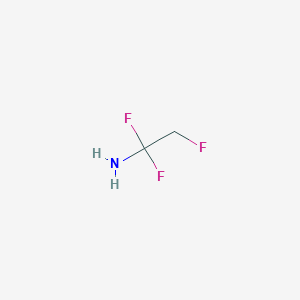
![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
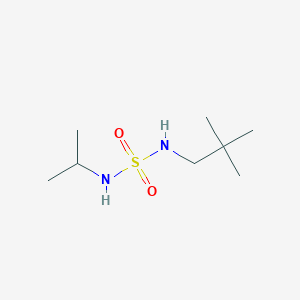
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)
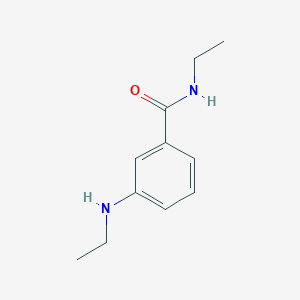
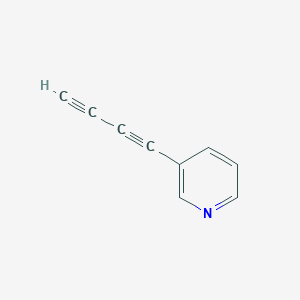
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
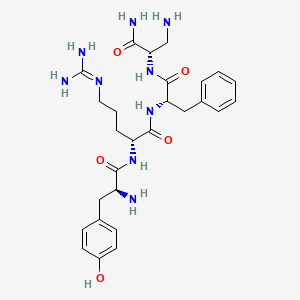
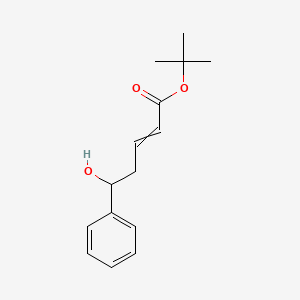
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
